![molecular formula C11H12N2O6 B7459851 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid, also known as MNCP, is a chemical compound that belongs to the family of carbamates. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. MNCP has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the inhibition of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which involves the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This can lead to increased levels of neurotransmitters in the brain, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various scientific research areas. However, the limitations of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. One potential area of research is the development of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid-based drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential area of research is the use of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid and its potential side effects.
Conclusion:
In conclusion, 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has potential applications in various scientific research areas, particularly in the field of biochemistry and pharmacology. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been shown to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and improve cognitive function. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the reaction between 4-methoxy-3-nitroaniline and ethyl chloroformate in the presence of a base catalyst. The resulting intermediate is then reacted with 3-aminopropanoic acid to yield 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. The synthesis method has been optimized to improve the yield and purity of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid.
Applications De Recherche Scientifique
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-(4-methoxy-3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-9-3-2-7(6-8(9)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSZQYOPWBASIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-nitroanilino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
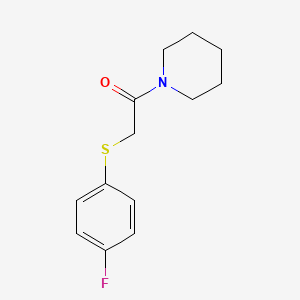
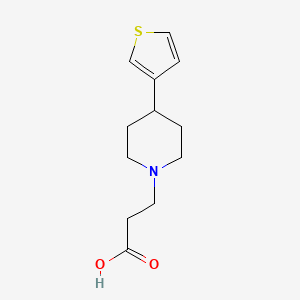
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
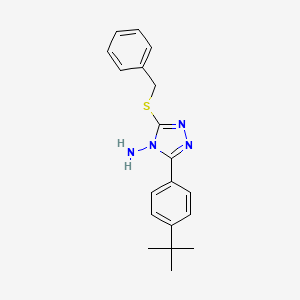
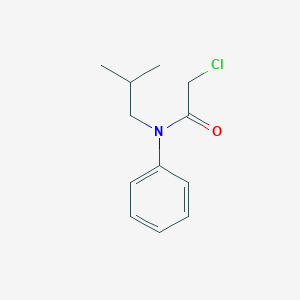
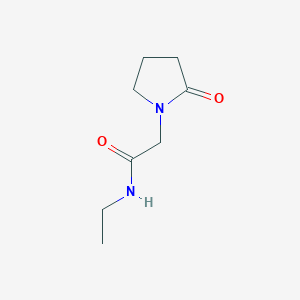
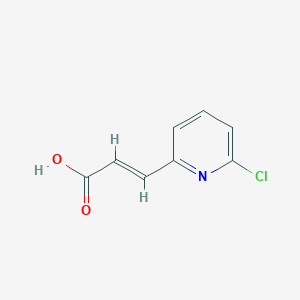
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)
